molecular formula C18H19BrN2O5 B5806651 N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide

N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide

Cat. No. B5806651
M. Wt: 423.3 g/mol
InChI Key: WYNRSTHKDSWVDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide, also known as compound X, is a synthetic compound with potential applications in scientific research. Its unique chemical structure and properties make it a valuable tool for investigating biological processes and developing new drugs.

Scientific Research Applications

Compound X has potential applications in a wide range of scientific research areas, including drug discovery, cancer research, and neuroscience. It can be used as a tool to investigate the mechanisms of various biological processes, including protein-protein interactions, signal transduction pathways, and enzyme activity. It can also be used to screen for potential drug candidates and to develop new therapies for various diseases.

Mechanism of Action

The mechanism of action of N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide X is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. It may also modulate the activity of ion channels and receptors in the cell membrane. These effects can lead to changes in cellular signaling pathways and ultimately affect cellular function.
Biochemical and Physiological Effects
Compound X has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including protein kinases and phosphodiesterases. It has also been shown to modulate the activity of ion channels and receptors in the cell membrane. These effects can lead to changes in cellular signaling pathways and ultimately affect cellular function.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide X is its synthetic accessibility, which makes it a valuable tool for investigating biological processes. It is also relatively stable and can be easily stored and transported. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its effects may be dose-dependent, which can complicate experimental design and interpretation.

Future Directions

There are several future directions for research involving N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide X. One area of interest is investigating its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Another area of interest is investigating its mechanism of action and identifying its molecular targets. Finally, there is potential for developing new analogs of N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide X with improved properties and specificity.

Synthesis Methods

Compound X is synthesized through a multistep process involving several chemical reactions. The starting material is 3,4-dimethoxybenzoic acid, which is converted into an acid chloride using thionyl chloride. This is then reacted with N-(4-bromo-2-methylphenoxy)acetamide to form the intermediate N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide. The final step involves the addition of a carboximidamide group to the intermediate N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide to form N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide X.

properties

IUPAC Name

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-bromo-2-methylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O5/c1-11-8-13(19)5-7-14(11)25-10-17(22)26-21-18(20)12-4-6-15(23-2)16(9-12)24-3/h4-9H,10H2,1-3H3,(H2,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNRSTHKDSWVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)ON=C(C2=CC(=C(C=C2)OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)O/N=C(/C2=CC(=C(C=C2)OC)OC)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-bromo-2-methylphenoxy)acetate

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